2-乙酰环己酮

描述

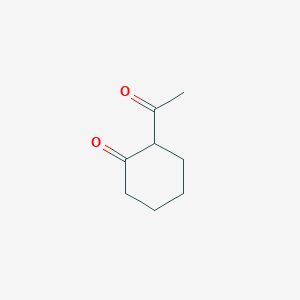

2-Acetylcyclohexanone is an organic compound with the molecular formula C₈H₁₂O₂. It is a β-dicarbonyl compound, which means it contains two carbonyl groups (C=O) separated by a single carbon atom. This compound is known for its keto-enol tautomerism, where it can exist in both keto and enol forms. The compound is used in various chemical reactions and has applications in scientific research.

科学研究应用

Medicinal Chemistry

1.1 Endothelin-Converting Enzyme Inhibitors

2-Acetylcyclohexanone serves as an important intermediate in the synthesis of endothelin-converting enzyme inhibitors, which are crucial for treating cardiovascular diseases. The compound's structure allows it to interact effectively with biological targets, providing therapeutic potential against conditions like hypertension and heart failure .

1.2 Antibacterial Agents

Recent studies have identified derivatives of 2-acetylcyclohexanone that exhibit antibacterial activity. For instance, a novel compound derived from it has shown promise as an FtsZ inhibitor, disrupting bacterial cell division and demonstrating efficacy against pathogens such as Streptococcus pneumoniae and Bacillus subtilis. The minimum inhibitory concentration (MIC) for this compound was found to be 11 µM, indicating its potential as a lead compound in antibiotic development .

Organic Synthesis

2.1 Synthesis of Androgen Receptor Antagonists

In the context of cancer research, 2-acetylcyclohexanone has been utilized in the synthesis of androgen receptor antagonists. These compounds are essential in treating prostate cancer by inhibiting androgen receptor activity, which is crucial for tumor growth. The synthesis process involving 2-acetylcyclohexanone has been optimized to improve yields and efficiency, making it a valuable building block in pharmaceutical chemistry .

2.2 Tautomerization Studies

The keto-enol tautomerization of 2-acetylcyclohexanone has been extensively studied to understand reaction kinetics in various solvents. This research is significant for developing catalytic processes and optimizing reaction conditions in organic synthesis. The findings indicate that the tautomerization rates can be influenced by solvent polarity and the presence of surfactants, which can aid in understanding reaction mechanisms at a molecular level .

Material Science

3.1 Polymer Chemistry

In materials science, 2-acetylcyclohexanone is being explored for its potential use in polymer chemistry. Its reactivity allows it to serve as a monomer or crosslinking agent in the production of polymers with specific properties. This application is particularly relevant for developing materials with enhanced thermal stability and mechanical strength.

Summary Table of Applications

Case Studies

Case Study 1: Development of Antibacterial Agents

A recent study focused on modifying 2-acetylcyclohexanone to enhance its antibacterial properties against resistant strains of bacteria. The modifications retained significant activity while reducing potential degradation sites, demonstrating the compound's adaptability in drug design.

Case Study 2: Synthesis Optimization

Research aimed at synthesizing androgen receptor antagonists using 2-acetylcyclohexanone revealed that adjusting reaction conditions significantly improved product yields from initial values around 33% to over 74%. This optimization highlights the compound's utility in pharmaceutical applications where yield efficiency is critical.

作用机制

Mode of Action

It’s known that the compound can exist in a keto-enol tautomerism in water . This tautomeric equilibrium might play a role in its interaction with biological targets.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Acetylcyclohexanone are not well-documented in the literature. Its bioavailability, half-life, and clearance rate in the body are unknown. It’s important to note that these properties can significantly affect the compound’s pharmacological activity .

Result of Action

It’s known that 2-Acetylcyclohexanone was used in the synthesis of anilinoethanolamines , suggesting it may have potential applications in the synthesis of bioactive compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Acetylcyclohexanone. For instance, its keto-enol tautomerism is known to occur in water . Other factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity.

准备方法

Synthetic Routes and Reaction Conditions: 2-Acetylcyclohexanone can be synthesized from cyclohexanone using an enamine intermediate. The process involves the following steps :

Formation of Enamine: Cyclohexanone reacts with pyrrolidine in the presence of an acid catalyst (p-toluenesulfonic acid) to form an enamine. The reaction is carried out in toluene and refluxed using a Dean-Stark apparatus to remove water formed in the reaction.

Acylation: The enamine is then reacted with acetic anhydride to produce the acetylated product.

Hydrolysis: The acetylated product is hydrolyzed to yield 2-acetylcyclohexanone. The reaction mixture is purified by vacuum distillation.

Industrial Production Methods: In industrial settings, the synthesis of 2-acetylcyclohexanone may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

化学反应分析

2-Acetylcyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diketones or carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Diketones, carboxylic acids.

Reduction Products: Alcohols, alkanes.

Substitution Products: Various substituted cyclohexanones.

相似化合物的比较

2-Acetylcyclohexanone can be compared with other β-dicarbonyl compounds such as:

2-Acetylcyclopentanone: Similar structure but with a five-membered ring.

2-Isobutyrylcyclohexanone: Contains an isobutyryl group instead of an acetyl group.

Ethyl 2-oxocyclohexanecarboxylate: Contains an ester group in addition to the ketone.

Uniqueness: 2-Acetylcyclohexanone is unique due to its specific ring size and the presence of both acetyl and cyclohexanone groups, which confer distinct reactivity and stability compared to its analogs .

生物活性

2-Acetylcyclohexanone is a cyclic ketone that has garnered attention in various fields of research due to its unique biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-Acetylcyclohexanone, with the molecular formula CHO, features a cyclohexanone ring substituted with an acetyl group. Its structure can influence its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-acetylcyclohexanone and its derivatives. For instance, a compound derived from 2-acetylcyclohexanone demonstrated significant antibacterial activity against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) of 2 µM. This activity was comparable to established antibiotics, indicating a promising avenue for further development in antimicrobial therapies .

Table 1: Antimicrobial Activity of 2-Acetylcyclohexanone Derivatives

| Compound | Target Pathogen | MIC (µM) | IC (µM) |

|---|---|---|---|

| 2-Acetylcyclohexanone | Streptococcus pneumoniae | 2 | 1 |

| Dihydrochalcone derivative | Bacillus subtilis | 10 | 5 |

Antioxidant Activity

In addition to antimicrobial properties, 2-acetylcyclohexanone exhibits antioxidant activity. A recent study indicated that derivatives of this compound showed radical scavenging abilities comparable to vitamin C. The presence of hydroxyl groups in these derivatives significantly enhanced their antioxidant capacity .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Comparable to Vitamin C |

|---|---|---|

| 2-Acetylcyclohexanone | 85 | Yes |

| Hydroxylated derivative | 90 | Yes |

The mechanisms underlying the biological activities of 2-acetylcyclohexanone are diverse:

- Antibacterial Mechanism : The antibacterial effects are primarily attributed to the inhibition of bacterial cell division through targeting FtsZ protein, crucial for bacterial cytokinesis . Molecular docking studies have shown that interactions between the compound and specific amino acid residues in FtsZ enhance its binding affinity, leading to effective inhibition.

- Antioxidant Mechanism : The antioxidant properties are linked to the ability of the compound to donate hydrogen atoms to free radicals, thereby neutralizing oxidative stress . The structural features that promote these interactions include the presence of carbonyl and hydroxyl groups.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Nature explored various derivatives of 2-acetylcyclohexanone for their antimicrobial efficacy against resistant strains of bacteria. The results demonstrated that certain modifications led to enhanced potency against S. pneumoniae, suggesting a pathway for developing new antibiotics .

- Antioxidant Studies : Research conducted on the antioxidant activity of synthesized derivatives revealed that specific structural modifications significantly improved their efficacy as DPPH radical scavengers. This highlights the potential for designing more effective antioxidant agents based on the core structure of 2-acetylcyclohexanone .

属性

IUPAC Name |

2-acetylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKATORRSPXJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049365 | |

| Record name | 2-Acetyl-1-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-23-7 | |

| Record name | 2-Acetylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ACETYLCYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetyl-1-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Acetylcyclohexanone?

A1: The molecular formula of 2-Acetylcyclohexanone is C8H12O2, and its molecular weight is 140.18 g/mol.

Q2: How can 2-Acetylcyclohexanone be characterized spectroscopically?

A2: 2-ACH can be characterized using various spectroscopic techniques:

- IR Spectroscopy: A strong absorption band around 1710-1720 cm-1 confirms the presence of the carbonyl groups. [, ]

- NMR Spectroscopy: Both 1H and 13C NMR spectra provide detailed information about the structure and dynamics of 2-ACH, including its keto-enol tautomerism. [, , , , ]

Q3: Does 2-Acetylcyclohexanone exhibit catalytic properties?

A4: While 2-ACH is not a catalyst itself, it serves as a ligand in various metal complexes that display catalytic activity. For instance, dioxomolybdenum complexes containing 2-ACH as a ligand have demonstrated activity in the dehydration of alcohols, including industrially relevant reactions like the dehydration of 2-octanol to octenes. []

Q4: Can you elaborate on the role of 2-Acetylcyclohexanone in palladium-catalyzed reactions?

A4: 2-ACH participates in palladium-catalyzed reactions as both a reactant and a ligand.

- Reactant: The palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, like those derived from 2-ACH, yields cyclic ketones with high regioselectivity. [, ]

- Ligand: 2-ACH can act as a ligand in palladium catalysts for asymmetric allylic alkylation reactions, leading to the formation of chiral products with significant enantiomeric enrichment. []

Q5: How does the ring size of cyclic β-diketones influence their reactivity with diaminoalkanes?

A6: The reaction of 2-acetylcycloalkanones with diaminoalkanes shows a strong dependence on ring size, affecting the regioselectivity of the Schiff base condensation. []

Q6: Has computational chemistry been employed to study 2-Acetylcyclohexanone?

A7: Yes, computational methods like molecular mechanics (MM2) and semiempirical calculations (AM1 and PM3) have been utilized to analyze the conformational preferences of 2-ACH and its derivatives, as well as to study the chemoselectivity of its reactions. []

Q7: How do structural modifications of 2-Acetylcyclohexanone affect its biological activity?

A8: A study evaluating the cytotoxic activity of various β-diketones, including 2-ACH derivatives, against human tumor cells revealed the importance of structural features for their activity. [] For example, 3-formylchromone (structurally related to 2-ACH) displayed higher cytotoxicity against human oral squamous cell carcinoma cells than curcumin.

Q8: Can you explain the influence of 1,10-phenanthroline on copper-catalyzed C–N coupling reactions involving 2-Acetylcyclohexanone?

A9: While 2-acetylcyclohexanone is often used as a ligand in copper-catalyzed C-N coupling reactions, studies revealed that its influence is negligible when using the organic soluble base tetrabutylphosphonium malonate (TBPM). Instead, the malonate dianion in TBPM acts as the primary ancillary ligand in this system. In contrast, 1,10-phenanthroline significantly affects the solution structures and reactivity of copper(I) alkylamide complexes in these reactions. [, ]

Q9: Are there strategies to enhance the stability or solubility of 2-Acetylcyclohexanone for specific applications?

A10: While specific formulation strategies for 2-ACH are not extensively discussed in the provided literature, its conversion to metal complexes, such as the bis(β-diketonato)palladium(II) complexes, can alter its physical properties, including volatility and thermal stability. This modification makes these complexes suitable for applications like metal-organic chemical vapor deposition (MOCVD). [, ]

Q10: What is the role of metal ions in influencing the ionization of 2-Acetylcyclohexanone?

A11: Metal ions like vanadium(IV), chromium(III), iron(III), cobalt(II), nickel(II), copper(II), and uranium(VI) can catalyze the deprotonation of 2-ACH during complex formation. The catalytic effect is observed for both the keto and enol tautomers, particularly with Cu2+, likely due to its high reduction potential. []

Q11: How do cyclodextrins affect the nitrosation of 2-Acetylcyclohexanone?

A12: Both α- and β-cyclodextrins significantly reduce the rate of nitrosation of the enol form of 2-ACH. This inhibition is attributed to the formation of nonproductive inclusion complexes between the enol and the cyclodextrin molecules. []

Q12: Can 2-Acetylcyclohexanone be used in the synthesis of heterocyclic compounds?

A12: Yes, 2-ACH is a versatile building block for synthesizing various heterocyclic systems. Some examples include:

- Pyrazole derivatives: Reaction of 2-ACH with hydrazine or substituted hydrazines produces tetrahydroindazoles. [, ]

- Indazole derivatives: Reaction with benzohydrazide leads to the formation of 2-benzoyl-3-hydroxy-2H-indazole derivatives. []

- Pyrido[2,3-d]pyrimidine derivatives: Used as a starting material in the synthesis of 7-amino-1,2,3,4-tetrahydro-4-oxo-2-thioxo-5-(3,4,5-trimethoxyphenyl)pyrido[2,3-d]pyrimidine and subsequent reactions to form various fused heterocycles. []

- Spirohexahydropyrimidines: Reaction with anilines and formaldehyde in the presence of DBU as a base. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。